

Chlophedianol Hydrochloride Reference Standard: Preparation and Chromatographic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chlophedianol*

Cat. No.: *B1669198*

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of a **Chlophedianol** Hydrochloride reference standard and its subsequent analysis using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals requiring a standardized and reproducible method for the quantification and quality control of **Chlophedianol** Hydrochloride.

Introduction

Chlophedianol hydrochloride is a centrally acting antitussive agent used for the treatment of dry cough.^{[1][2][3][4]} It exhibits local anesthetic and antihistamine properties and may have anticholinergic effects at high doses.^[1] Accurate and precise analytical methods are crucial for the quality control of **chlophedianol** hydrochloride in bulk drug substances and pharmaceutical formulations. This application note describes a validated method for the preparation of a **chlophedianol** hydrochloride reference standard and its analysis by HPLC.

Physicochemical Properties of Chlophedianol Hydrochloride

A summary of the key physicochemical properties of **chlophedianol** hydrochloride is presented in Table 1. This information is essential for the proper handling, storage, and preparation of the reference standard.

Property	Value	Reference
Chemical Name	1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol hydrochloride	
CAS Number	511-13-7	
Molecular Formula	C ₁₇ H ₂₁ Cl ₂ NO	
Molecular Weight	326.26 g/mol	
Melting Point	190-191 °C	
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol. Soluble in water.	
pKa	9.5	
Appearance	White to off-white crystalline powder/solid.	
Purity	>98% (typical)	

Table 1: Physicochemical Properties of **Chlophedianol** Hydrochloride.

Experimental Protocols

Preparation of Chlophedianol Hydrochloride Standard Stock Solution (100 µg/mL)

This protocol details the preparation of a 100 µg/mL standard stock solution of **chlophedianol** hydrochloride.

Materials:

- **Chlophedianol** Hydrochloride reference standard (purity $\geq 98\%$)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- 0.5 M Phosphate buffer (pH adjusted to 4.5 with triethylamine)
- Volumetric flask (100 mL, Class A)
- Analytical balance
- Sonicator
- 0.20 μm membrane filter

Procedure:

- **Mobile Phase Preparation:** Prepare the mobile phase by mixing methanol and acetonitrile in a ratio of 65:35 (v/v). The mobile phase also serves as the diluent.
- **Weighing:** Accurately weigh approximately 10 mg of the **chlophedianol** hydrochloride reference standard.
- **Dissolution:** Transfer the weighed standard into a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase.
- **Sonication:** Sonicate the flask for 10 minutes to ensure complete dissolution of the standard.
- **Dilution:** Allow the solution to cool to room temperature. Make up the volume to 100 mL with the mobile phase. This yields a standard stock solution with a concentration of 100 $\mu\text{g/mL}$.
- **Filtration:** Filter the solution through a 0.20 μm membrane filter before use in chromatography.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines the chromatographic conditions for the analysis of the **chlophedianol** hydrochloride reference standard.

Parameter	Condition	Reference
Column	Hypersil BDS C18 (100 mm x 2.1 mm, 1.7 µm)	
Mobile Phase	Methanol and Acetonitrile (65:35 v/v) with 0.5 M phosphate buffer (pH 4.5)	
Flow Rate	0.1 mL/min	
Column Temperature	25°C	
Detection Wavelength	254 nm	
Injection Volume	20 µL	
Run Time	10 min	
Diluent	Mobile Phase	

Table 2: HPLC Chromatographic Conditions.

Method Validation Summary

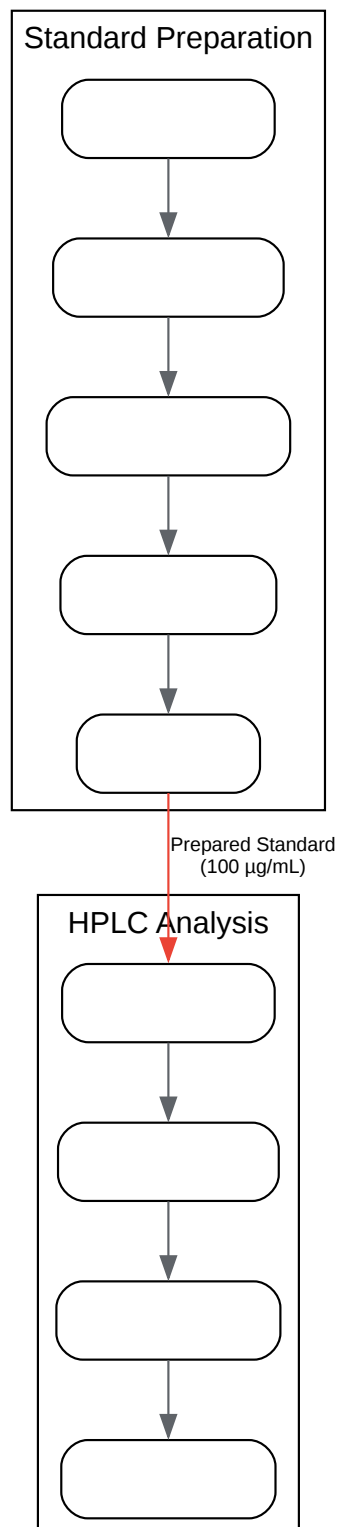
The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose. Key validation parameters are summarized in Table 3.

Parameter	Result	Reference
Linearity Range	20-100 µg/mL	
Correlation Coefficient (r ²)	0.9965	
Limit of Detection (LOD)	2.094 µg/mL	
Limit of Quantitation (LOQ)	6.3466 µg/mL	
Intraday Precision (%RSD)	0.15%	
Interday Precision (%RSD)	0.14%	

Table 3: Summary of Method Validation Data.

Diagrams

Workflow for Chlophedianol Hydrochloride Reference Standard Preparation and Analysis

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Caption: Workflow for **Chlophedianol** Hydrochloride Reference Standard Preparation and Analysis.

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